molecular formula C18H11N3O3 B243249 10-methyl-20-oxa-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18-octaene-2,21-dione

10-methyl-20-oxa-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18-octaene-2,21-dione

Cat. No.: B243249
M. Wt: 317.3 g/mol
InChI Key: LAOJNRMIWDEHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-methyl-6H-chromeno[4’,3’:4,5]pyrimido[1,2-a]benzimidazole-6,7(13H)-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes chromene, pyrimidine, and benzimidazole moieties, making it a valuable subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-methyl-6H-chromeno[4’,3’:4,5]pyrimido[1,2-a]benzimidazole-6,7(13H)-dione typically involves multi-step reactions that include the formation of intermediate compounds. One common method involves the intramolecular hetero-Diels–Alder reaction, which is catalyzed by copper (CuI) under reflux conditions in 1,4-dioxane . This reaction involves the condensation of aminoazoles with o-propargylated salicylaldehydes, leading to the formation of the desired tetracyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

13-methyl-6H-chromeno[4’,3’:4,5]pyrimido[1,2-a]benzimidazole-6,7(13H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the fused ring system, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogens (e.g., Br2, Cl2) in the presence of a catalyst, alkylating agents like methyl iodide (CH3I).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines

Scientific Research Applications

13-methyl-6H-chromeno[4’,3’:4,5]pyrimido[1,2-a]benzimidazole-6,7(13H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-methyl-6H-chromeno[4’,3’:4,5]pyrimido[1,2-a]benzimidazole-6,7(13H)-dione involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . This compound may also induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-methyl-6H-chromeno[4’,3’:4,5]pyrimido[1,2-a]benzimidazole-6,7(13H)-dione stands out due to its unique fused ring system, which combines the structural features of chromene, pyrimidine, and benzimidazole

Properties

Molecular Formula

C18H11N3O3

Molecular Weight

317.3 g/mol

IUPAC Name

10-methyl-20-oxa-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18-octaene-2,21-dione

InChI

InChI=1S/C18H11N3O3/c1-20-11-7-3-4-8-12(11)21-16(22)14-15(19-18(20)21)10-6-2-5-9-13(10)24-17(14)23/h2-9H,1H3

InChI Key

LAOJNRMIWDEHRV-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N3C1=NC4=C(C3=O)C(=O)OC5=CC=CC=C54

Canonical SMILES

CN1C2=CC=CC=C2N3C1=NC4=C(C3=O)C(=O)OC5=CC=CC=C54

Origin of Product

United States

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